4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide
Description
4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of a tert-butyl group, a benzoyl group, a methoxypropyl group, and a pyrrole carboxamide moiety
Properties
IUPAC Name |
4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-20(2,3)16-8-6-14(7-9-16)18(23)15-12-17(22-13-15)19(24)21-10-5-11-25-4/h6-9,12-13,22H,5,10-11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQKIUUXJPMVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the benzoyl group and the tert-butyl group. The final step involves the attachment of the methoxypropyl group to the carboxamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl/H₂O, reflux | 4-(4-tert-Butylbenzoyl)-1H-pyrrole-2-carboxylic acid + 3-methoxypropylamine |
| Basic Hydrolysis | NaOH (aq), heat | Sodium salt of the carboxylic acid + 3-methoxypropylamine |
Key findings from structural analogs ( ) indicate that hydrolysis susceptibility increases with electron-withdrawing substituents on the benzoyl group. The tert-butyl group, being electron-donating, may slightly retard hydrolysis compared to chlorinated analogs ().
Substitution Reactions
The pyrrole ring and benzoyl group participate in electrophilic substitutions:
Pyrrole Ring Substitution
The pyrrole’s α-position (C3/C5) reacts with electrophiles like halogens or nitrating agents:
| Reagent | Conditions | Product |
|---|---|---|
| Bromine (Br₂) | DCM, 0°C | 5-Bromo-4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide |
| Nitration (HNO₃/H₂SO₄) | 25°C, 2 hr | 3-Nitro derivative |
Studies on similar pyrrole-2-carboxamides ( ) show that substituents at C4 (tert-butylbenzoyl) sterically hinder C3 reactivity, directing electrophiles to C5.
Benzoyl Group Substitution
The para-tert-butyl group on the benzoyl moiety can be replaced via Friedel-Crafts alkylation or dealkylation:
| Reaction | Catalyst | Outcome |
|---|---|---|
| Friedel-Crafts alkylation | AlCl₃, R-X | Introduction of alkyl/aryl groups at the benzoyl ring |
| Oxidative dealkylation | KMnO₄, H⁺ | Conversion of tert-butyl to carboxylic acid |
Cycloaddition Reactions
The pyrrole ring participates in [4+2] Diels-Alder reactions as an electron-rich diene:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic adduct with fused pyrrole and cyclohexene rings |
| Dimethyl acetylenedicarboxylate | THF, RT | Pyrrolo[1,2-a]pyridine derivative |
Cycloadducts derived from similar compounds show enhanced biological activity due to rigidified structures ( ).
Biological Interaction-Based Reactions
The compound interacts with mycobacterial membrane protein MmpL3, critical for tuberculosis treatment ( ):
| Interaction Type | Key Residues | Effect |
|---|---|---|
| Hydrogen bonding | Asp645, Tyr646 | Stabilizes binding to MmpL3’s hydrophobic pocket |
| Hydrophobic interactions | tert-butyl group | Enhances membrane permeability |
Modifications like replacing the tert-butyl group with fluorophenyl (electron-withdrawing) improve binding affinity by 10-fold ( ).
Stability Under Synthetic Conditions
The compound degrades under strong oxidizing conditions:
| Oxidizing Agent | Products |
|---|---|
| H₂O₂, Fe³⁺ | N-oxides of the pyrrole ring |
| Ozone (O₃) | Cleavage of the benzoyl-pyrrole bond |
Table 1: Comparative Reactivity of Substituents
| Substituent | Hydrolysis Rate | Electrophilic Substitution | Biological Activity |
|---|---|---|---|
| 4-tert-Butylbenzoyl | Moderate | Low | High ( ) |
| 4-Chlorobenzoyl (analog) | High | Moderate | Moderate () |
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
In these studies, the compound showed comparable or superior activity to standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development.
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against various pathogens. The following table summarizes its activity against selected microorganisms:
| Microorganism | Activity Type | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Candida albicans | Inhibition | |
| Escherichia coli | Moderate Activity |
These findings suggest that the compound may have a broad spectrum of activity that could be harnessed for therapeutic applications.
Study on Cancer Cell Lines
A study evaluated the cytotoxic effects of 4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide on multiple cancer cell lines. Results indicated that the compound significantly inhibited cell growth through apoptosis induction, making it a candidate for further investigation in cancer therapy.
Antimicrobial Efficacy Study
Another study assessed the antimicrobial potential against clinical isolates and reported promising results. The compound exhibited effective inhibition of bacterial growth, suggesting its potential use in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to changes in biological processes or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylbenzoyl chloride
- N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide
- 4-tert-butylbenzoic acid
Uniqueness
4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide, with CAS number 439111-48-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-tuberculosis properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
The molecular formula of 4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is C20H26N2O3, with a molar mass of 342.43 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | 543.6 ± 50.0 °C (Predicted) |
| Density | 1.108 ± 0.06 g/cm³ (Predicted) |
| pKa | 13.79 ± 0.50 (Predicted) |
These properties suggest that the compound is stable at high temperatures and has basic characteristics, which may influence its biological interactions.
Antimicrobial Properties
Recent studies have focused on the antimicrobial activity of pyrrole derivatives, including our compound of interest. A notable study demonstrated that pyrrole-2-carboxamides exhibit significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The structure–activity relationship (SAR) indicated that modifications to the pyrrole ring and carboxamide moiety could enhance anti-tuberculosis efficacy.
Case Study:
In a study published in 2022, a series of pyrrole-2-carboxamide derivatives were synthesized and evaluated for their anti-tuberculosis activity. Compound 32 , closely related to our target compound, showed excellent activity with a Minimum Inhibitory Concentration (MIC) of less than 0.016 μg/mL against Mtb strains. Furthermore, it exhibited low cytotoxicity (IC50 > 64 μg/mL), indicating a favorable therapeutic index .
The biological activity of pyrrole derivatives is often attributed to their ability to inhibit specific bacterial enzymes involved in cell wall synthesis. The target identified for these compounds is the MmpL3 protein, critical for mycolic acid biosynthesis in Mtb. This inhibition leads to disrupted cell wall integrity and ultimately bacterial death.
Structure-Activity Relationship (SAR)
The effectiveness of 4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide can be understood through its SAR:
- Substituents : The presence of bulky groups like tert-butyl enhances lipophilicity, improving membrane penetration.
- Functional Groups : Electron-withdrawing groups on the phenyl ring increase potency by stabilizing the interaction with the target enzyme.
This relationship emphasizes the importance of both steric and electronic factors in optimizing biological activity.
Toxicity and Safety
Toxicity assessments are crucial for evaluating the safety profile of new compounds. The aforementioned study on pyrrole derivatives found that most compounds displayed low toxicity towards Vero cells (IC50 values exceeding 64 μg/mL), suggesting a good safety margin for potential therapeutic use .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Microwave-assisted Suzuki coupling is a robust approach for synthesizing structurally analogous pyrrole-carboxamides. For example, a 9:3:1 mixture of EtOH, toluene, and water with Pd(PPh₃)₄ as a catalyst at 100°C for 15 minutes achieved 70% yield in similar compounds . Hydrogenation using Pd/C under 45 psi H₂ in ethyl acetate can reduce nitro intermediates to amines with 81–100% yields, suggesting its applicability for derivatization . Optimization should focus on solvent polarity, catalyst loading, and reaction time.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- IR Spectroscopy : Analyze carbonyl stretches (1630–1680 cm⁻¹) for amide/ketone groups and aromatic C-H bends (700–800 cm⁻¹) .
- NMR : Key markers include the tert-butyl singlet (~1.3 ppm in ¹H NMR, ~35 ppm in ¹³C NMR), methoxypropyl protons (δ 3.2–3.6 ppm), and pyrrole ring protons (δ 6.0–7.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate substituent integrity .
Q. What strategies are recommended for ensuring the compound’s stability under various storage conditions?
- Methodological Answer :
- Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the tert-butyl or methoxy groups .
- Solvent Selection : Use anhydrous DMSO or DMF for long-term storage to minimize hydrolysis of the carboxamide moiety .
- Light Sensitivity : Protect from UV exposure due to the conjugated pyrrole-benzoyl system, which may undergo photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data observed across different in vitro assays for this compound?
- Methodological Answer :
- Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to distinguish target-specific effects from off-target cytotoxicity .
- Standardized Protocols : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time, as the methoxypropyl group may exhibit time-dependent aggregation .
- Metabolic Stability Testing : Use liver microsomes to assess whether rapid metabolism in certain assays explains inconsistent activity .
Q. What computational modeling approaches are suitable for predicting the compound’s binding affinity to target enzymes or receptors?
- Methodological Answer :
- Docking Studies : Utilize the SMILES notation to generate 3D conformers and dock into crystallized targets (e.g., kinases) using AutoDock Vina. Focus on hydrophobic interactions from the tert-butyl group and hydrogen bonds from the carboxamide .
- MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of the pyrrole-benzoyl core in binding pockets, particularly evaluating π-π stacking with aromatic residues .
- QSAR Models : Train models using datasets of analogous compounds with measured IC₅₀ values to predict bioactivity .
Q. How does the tert-butyl substituent influence the compound’s pharmacokinetic properties, and what methodological approaches can validate these effects?
- Methodological Answer :
- LogP Analysis : Compare experimental LogP values (via shake-flask method) with/without the tert-butyl group to quantify its contribution to lipophilicity .
- Plasma Protein Binding : Use equilibrium dialysis to measure % binding, as hydrophobic tert-butyl groups may increase albumin affinity, reducing free drug availability .
- In Vivo PK Studies : Administer analogs (with and without tert-butyl) to rodent models and monitor plasma half-life via LC-MS/MS. The tert-butyl group is expected to enhance metabolic stability by steric hindrance .
Data Contradiction Analysis
- Example : Discrepancies in enzyme inhibition assays may arise from assay pH affecting the protonation state of the pyrrole nitrogen. Validate using buffers at physiological pH (7.4) and compare with results at pH 6.5–8.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
